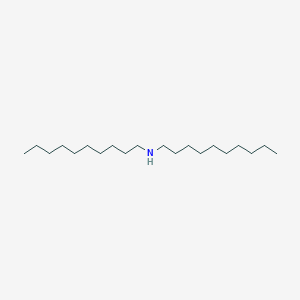![molecular formula C14H14N2O2 B041510 N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide CAS No. 93629-82-4](/img/structure/B41510.png)
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Hydroxyanilino)phenyl]acetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic medication. It is a white crystalline powder that is soluble in water and ethanol. This compound is one of the most commonly used drugs worldwide, with an estimated annual consumption of over 20 billion tablets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Hydroxyanilino)phenyl]acetamide typically involves the acetylation of 4-aminophenol. The reaction is carried out by reacting 4-aminophenol with acetic anhydride under controlled conditions. The reaction proceeds as follows:
C6H4(OH)(NH2)+(CH3CO)2O→C6H4(OH)(NHCOCH3)+CH3COOH
Industrial Production Methods
Industrial production of N-[4-(4-Hydroxyanilino)phenyl]acetamide involves similar acetylation processes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-Hydroxyanilino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert it back to 4-aminophenol.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: 4-aminophenol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-Hydroxyanilino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively used as an analgesic and antipyretic agent.
Industry: Utilized in the synthesis of lithographic plates and other industrial applications.
Wirkmechanismus
The precise mechanism of action of N-[4-(4-Hydroxyanilino)phenyl]acetamide is not completely understood. it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. This compound is thought to hinder both COX-1 and COX-2 enzymes, which are responsible for generating prostaglandins. Prostaglandins play a role in the inflammatory response, contributing to sensations of pain and fever. Through the inhibition of prostaglandin production, N-[4-(4-Hydroxyanilino)phenyl]acetamide effectively alleviates pain and reduces fever .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspirin (Acetylsalicylic Acid): Another widely used analgesic and antipyretic, but with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects.
Naproxen: Another NSAID with similar properties to ibuprofen.
Uniqueness
N-[4-(4-Hydroxyanilino)phenyl]acetamide is unique in that it primarily acts as an analgesic and antipyretic without significant anti-inflammatory effects. This makes it suitable for patients who require pain and fever relief but cannot tolerate the gastrointestinal side effects associated with NSAIDs.
Eigenschaften
IUPAC Name |
N-[4-(4-hydroxyanilino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)15-11-2-4-12(5-3-11)16-13-6-8-14(18)9-7-13/h2-9,16,18H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRJDIQXAKADHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














